molecular formula C25H25ClN6O4S B611989 Pilaralisib CAS No. 934526-89-3

Pilaralisib

Katalognummer: B611989
CAS-Nummer: 934526-89-3
Molekulargewicht: 541.0 g/mol
InChI-Schlüssel: QINPEPAQOBZPOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pilaralisib hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der Phosphoinositid-3-Kinase (PI3K) selektiv hemmt. Der PI3K-Signalweg wird häufig in menschlichen Tumoren aktiviert und fördert das Tumorzellwachstum, das Überleben und die Resistenz gegen Chemotherapie und Strahlentherapie. Durch die Hemmung von PI3K unterbricht this compound diesen Signalweg, was zu einer verringerten Tumorzellproliferation und erhöhter Apoptose (programmierter Zelltod) führt. Die molekularen Zielstrukturen von this compound umfassen die katalytischen Untereinheiten von PI3K, die an der Phosphorylierung nachgeschalteter Signalmoleküle wie AKT und mTOR beteiligt sind .

Biochemische Analyse

Biochemical Properties

Pilaralisib interacts with class I PI3K, which includes the α, β, γ, and δ isoforms . It inhibits the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in the membrane, a key molecule in the PI3K signaling pathway . This inhibition affects the phosphorylation of AKT, p70S6K, and S6, proteins that play crucial roles in cell growth and survival .

Cellular Effects

This compound has shown to inhibit proliferation in multiple tumor cell lines with diverse genetic alterations affecting the PI3K pathway . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on cell function are largely due to its inhibition of the PI3K pathway, which is frequently activated in human tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively inhibiting the activity of PI3K . This inhibition prevents the formation of PIP3, a molecule that plays a key role in the activation of AKT, a protein kinase involved in cell survival and growth . By inhibiting PI3K, this compound disrupts this signaling pathway, leading to decreased cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant tumor growth inhibition in multiple human xenograft models in nude mice when administered repeatedly

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR signaling pathway, a key metabolic pathway in cells . This pathway regulates several cellular processes, including cell growth, survival, and metabolism . By inhibiting PI3K, this compound impacts this metabolic pathway, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

Pilaralisib is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent modifications to enhance its selectivity and potency. The synthetic route typically involves the following steps:

Analyse Chemischer Reaktionen

Pilaralisib durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann Oxidationsreaktionen unterliegen, die die Addition von Sauerstoff oder die Entfernung von Wasserstoffatomen beinhalten können.

    Reduktion: Reduktionsreaktionen beinhalten die Aufnahme von Elektronen oder die Entfernung von Sauerstoffatomen.

    Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

    Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. .

Vergleich Mit ähnlichen Verbindungen

Pilaralisib gehört zu einer Klasse von Verbindungen, die als PI3K-Hemmer bekannt sind. Zu ähnlichen Verbindungen gehören:

This compound ist einzigartig in seiner Fähigkeit, mehrere Isoformen von PI3K (Alpha, Beta, Gamma und Delta) zu hemmen, was es zu einem vielseitigen und potenten Hemmer mit breitem therapeutischem Potenzial macht .

Biologische Aktivität

Pilaralisib (SAR245408, XL147) is a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated for its biological activity in various cancer types. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, safety profiles, and efficacy based on clinical trials and preclinical studies.

This compound targets the PI3K signaling pathway, which is crucial for regulating cellular processes such as growth, proliferation, and survival. PI3K consists of several isoforms, with p110α, p110β, p110γ, and p110δ being the primary targets in cancer therapy. Inhibition of these isoforms can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties depending on its formulation (capsule vs. tablet). Key pharmacokinetic parameters are summarized in the table below:

Parameter Capsule Formulation Tablet Formulation
Maximum Tolerated Dose (MTD)600 mg QD400 mg QD
Area Under Curve (AUC)Varies by doseHigher at 400 mg than capsule
Time to Maximum Concentration (Tmax)Not specifiedNot specified
Elimination Half-LifeNot specifiedNot specified

Phase I Trials

  • Monotherapy in Advanced Solid Tumors :
    • A phase I study evaluated this compound's safety and efficacy in patients with advanced solid tumors. The study established the MTD at 600 mg once daily and reported a favorable safety profile with common adverse events including diarrhea (40.9%) and fatigue (40.9%) .
  • Combination Therapy :
    • In another trial combining this compound with paclitaxel and carboplatin, the drug showed preliminary antitumor activity but did not significantly enhance the efficacy of chemotherapy agents . Pharmacodynamic analysis indicated inhibition of key signaling pathways involved in tumor growth.
  • Hematologic Malignancies :
    • A separate phase I expansion cohort study focused on chronic lymphocytic leukemia (CLL) and lymphoma patients. This compound demonstrated promising results with partial responses observed in 50% of CLL patients . The most frequent adverse events included diarrhea (92%) and neutropenia (32%).

Preclinical Studies

Preclinical investigations have shown that this compound effectively slows tumor growth or induces tumor shrinkage across various cancer models, including breast, lung, ovarian, and prostate cancers . It has also been noted to enhance the effects of other chemotherapeutic agents, indicating potential for combination therapies.

Case Studies

  • Case Study 1 : A patient with advanced non-small cell lung cancer treated with this compound showed a partial response after treatment, highlighting its potential effectiveness in specific tumor types .
  • Case Study 2 : In a cohort of CLL patients, significant reductions in plasma cytokines were observed following treatment with this compound, suggesting its role in modulating immune responses .

Eigenschaften

IUPAC Name

2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINPEPAQOBZPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025731
Record name 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pilaralisib is an orally available small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K). Activation of PI3K is a frequent event in human tumors, promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of PI3K has been shown to inhibit growth and induce apoptosis (programmed cell death) in tumor cells.
Record name Pilaralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

934526-89-3
Record name Pilaralisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934526-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pilaralisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934526893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pilaralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 934526-89-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PILARALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ES45KTMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.